Ciramadol is a synthetic analgesic with mixed narcotic agonist-antagonist actions. [] It was developed as a potential alternative to conventional oral analgesics, offering the possibility of pain relief with a lower risk of respiratory depression and addiction compared to pure opioid agonists like morphine. []
The absolute configuration of a Ciramadol analogue, derived from (-)‐menthone, has been established through various NMR techniques, including 1H‐NMR, simulated NMR, COSY‐90, and NOE measurements. [] This analogue, 2‐(α‐1‐pyrrolidino)benzyl‐4‐isopropyl‐1‐methyl‐cyclohexan‐3‐one, possesses a 1R,2S,4S,11S‐configuration due to stereoselective Michael‐type addition of pyrrolidine to the relevant benzylidene intermediate. [] The crystal and molecular structure of Ciramadol hydrobromide has also been investigated. []
Ciramadol undergoes extensive metabolism, primarily through glucuronidation, resulting in the formation of two main metabolites: an aryl O-glucuronide and an alicyclic O-glucuronide. [] Minor Phase I transformations include N-demethylation, formation of benzoxazinyl metabolites from the reaction of endogenous acetaldehyde and formaldehyde with N-desmethylciramadol, and oxidation of the alicyclic and aromatic rings. [] Mass spectrometry has been employed for structural assignments of these metabolites. []
Ciramadol exhibits mixed opioid agonist-antagonist properties. [, ] Studies suggest that it acts as a mu receptor antagonist at the feline ileocecal sphincter. [] Research in rats indicates that Ciramadol inhibits the activity of lamina V-type cells in the spinal dorsal horn, specifically blocking bradykinin-induced (nociceptive) activities, suggesting a possible spinal site of action for its analgesic effect. []
Postoperative Pain: Numerous studies have evaluated the efficacy and safety of Ciramadol in managing postoperative pain, comparing it to other analgesics like morphine, codeine, and pentazocine. [, , , , , , , , , ] These studies explored different routes of administration, including intramuscular, oral, and intravenous, and assessed pain intensity, pain relief, and the incidence of side effects.
Chronic Pain: Research has also explored Ciramadol's potential for managing chronic pain, particularly in patients with cancer. [, ] Studies compared its efficacy to codeine and placebo, evaluating pain relief and side effects.
Renal Colic: Ciramadol's analgesic properties have been investigated in patients experiencing renal colic. [, , ] Studies assessed pain relief following intravenous administration of Ciramadol and documented associated side effects.
Anesthesia Adjunct: Research has examined the use of Ciramadol as an analgesic adjunct to anesthesia during short surgical procedures. [] This study investigated its impact on heart rate, blood pressure, and the need for anesthetic agents like enflurane.
Animal Studies: Researchers have investigated the metabolic disposition of Ciramadol in rhesus monkeys and rats, providing insights into its absorption, metabolism, and excretion in different species. [] These studies also explored species differences in its presystemic elimination and major metabolic pathways, highlighting the importance of considering interspecies variability when extrapolating animal data to humans. []
Drug Interactions: Research has investigated the potential for drug interactions between Ciramadol and benzodiazepines like diazepam and lorazepam. [] These studies explored the inhibition of Ciramadol glucuronidation by benzodiazepines, both in vitro and in vivo, and assessed the impact on Ciramadol's pharmacokinetics.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: